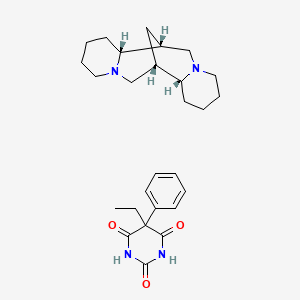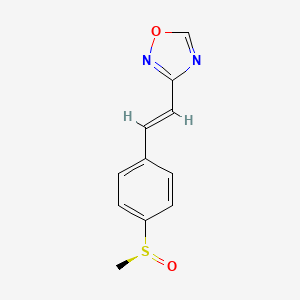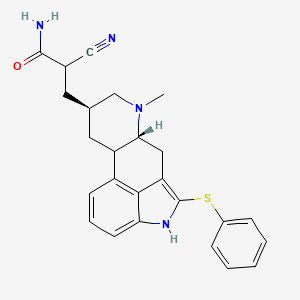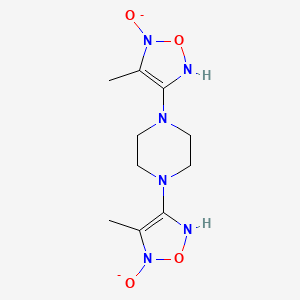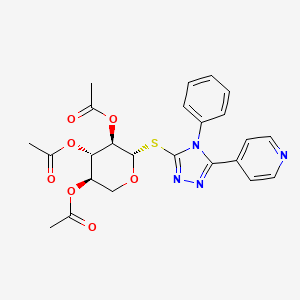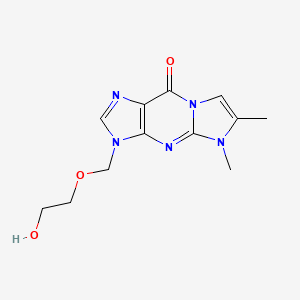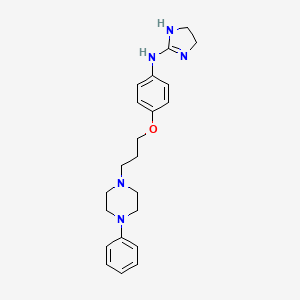
Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-nitro-4-(pentyloxy)phenyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-nitro-4-(pentyloxy)phenyl)-, monohydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an imidazo-thiazole core, a nitro group, and a pentyloxy-substituted phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-nitro-4-(pentyloxy)phenyl)-, monohydrochloride typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds, nitro compounds, and thiazole derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its monohydrochloride form.
Analyse Chemischer Reaktionen
Types of Reactions
Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-nitro-4-(pentyloxy)phenyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pentyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas, catalysts such as palladium on carbon, and solvents like ethanol or methanol. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted or hydroxyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-nitro-4-(pentyloxy)phenyl)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-nitro-4-(pentyloxy)phenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro group and the imidazo-thiazole core play crucial roles in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Imidazo(2,1-b)thiazole derivatives with different substituents.
- Nitro-substituted phenyl compounds.
- Pentyloxy-substituted aromatic compounds.
Uniqueness
The uniqueness of Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-nitro-4-(pentyloxy)phenyl)-, monohydrochloride lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
130623-67-5 |
|---|---|
Molekularformel |
C16H20ClN3O3S |
Molekulargewicht |
369.9 g/mol |
IUPAC-Name |
3-(3-nitro-4-pentoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrochloride |
InChI |
InChI=1S/C16H19N3O3S.ClH/c1-2-3-4-9-22-15-6-5-12(10-13(15)19(20)21)14-11-23-16-17-7-8-18(14)16;/h5-6,10-11H,2-4,7-9H2,1H3;1H |
InChI-Schlüssel |
JFHWUWWKHUSRIU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=C(C=C(C=C1)C2=CSC3=NCCN23)[N+](=O)[O-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


